molecular formula C14H20N2O5S B1523472 Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate CAS No. 1333763-64-6

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

Cat. No. B1523472
CAS RN: 1333763-64-6
M. Wt: 328.39 g/mol
InChI Key: WSSCWGQHRJSJBV-UHFFFAOYSA-N
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Description

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate is a chemical compound with the CAS number 1333763-64-6 . It is used in pharmaceutical testing and is considered a high-quality reference standard .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s properties.

Scientific Research Applications

Pharmaceutical Research: Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of bioactive molecules, particularly indole derivatives, which are prevalent in many natural products and pharmaceuticals . These derivatives have shown promise in treating various disorders, including cancer and microbial infections. The compound’s role in facilitating the synthesis of complex molecules is crucial for advancing drug discovery.

Organic Chemistry: Asymmetric Synthesis

In organic chemistry, this compound is used in asymmetric synthesis to create unnatural amino acids, which are essential for developing peptide-based therapeutics . The tert-butyl group in the compound provides steric hindrance, which is beneficial for achieving the desired chiral selectivity in reactions.

Catalysis: Enhancing Reaction Efficiency

The compound serves as a catalyst in chemical reactions, improving efficiency and selectivity . Its structural features, such as the tert-butyl group, contribute to its catalytic properties, making it valuable for green chemistry applications where reaction conditions are optimized for environmental sustainability.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound is used as a standard in chromatographic and spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties make it an excellent reference for calibrating instruments and validating analytical methods.

Materials Science: Electronic Communication in Molecules

The tert-butyl groups in the compound influence electronic communication between redox units in molecular structures . This property is significant for the development of advanced materials with specific electronic characteristics, such as conductive polymers or molecular electronics.

Environmental Science: Study of Photooxidation Processes

The compound’s structural analogs are studied in environmental science to understand photooxidation processes . These studies are vital for comprehending the fate of organic compounds in the environment and for developing strategies to mitigate pollution.

Future Directions

The future directions for this compound would depend on the specific context in which it is used. It could potentially be used in further pharmaceutical testing or in the synthesis of new compounds .

properties

IUPAC Name

tert-butyl 3-methylsulfonyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)16-6-5-10-9(8-16)7-11(12(17)15-10)22(4,19)20/h7H,5-6,8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSCWGQHRJSJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate
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Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

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